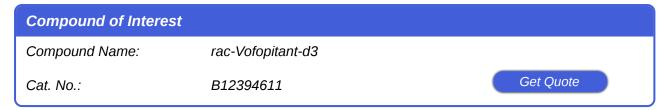


In Vivo Target Engagement of rac-Vofopitant-d3: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of target engagement for **rac-Vofopitant-d3**, a deuterated analog of the potent and selective neurokinin-1 (NK1) receptor antagonist, Vofopitant. While direct experimental data for **rac-Vofopitant-d3** is not publicly available, this document outlines the established methodologies and presents a comparison with the well-characterized NK1 receptor antagonist, Aprepitant, to offer a predictive guide for preclinical and clinical research.

The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key player in various physiological processes, including pain, inflammation, and mood regulation.[1] Antagonists of this receptor have been investigated for their therapeutic potential in a range of conditions, including chemotherapy-induced nausea and vomiting (CINV), depression, and anxiety.[1][2] Vofopitant (also known as GR205171) is a potent NK1 receptor antagonist that has been studied for social phobia and post-traumatic stress disorder.[3] The deuteration of Vofopitant to create **rac-Vofopitant-d3** is a strategy employed to potentially modify its pharmacokinetic properties, such as by altering metabolic pathways and clearance rates, which could lead to an improved therapeutic profile.[4]

Establishing Target Engagement: A Critical Step

Confirming that a drug candidate interacts with its intended molecular target in vivo at therapeutically relevant doses is a cornerstone of drug development. For central nervous



system (CNS) targets like the NK1 receptor, Positron Emission Tomography (PET) imaging is a powerful and quantitative technique to assess target engagement in living subjects.[5]

Comparative Analysis: rac-Vofopitant-d3 vs. Aprepitant

To illustrate the principles of in vivo target engagement for an NK1 receptor antagonist, this guide uses Aprepitant as a benchmark. Aprepitant is a clinically approved NK1 receptor antagonist for the prevention of CINV, and its in vivo target engagement has been extensively characterized using PET.[6][7][8][9]

Quantitative Comparison of NK1 Receptor Occupancy

The following table summarizes key in vivo target engagement parameters for Aprepitant, which can serve as a reference for designing and interpreting studies with **rac-Vofopitant-d3**. It is anticipated that **rac-Vofopitant-d3** would exhibit a similar relationship between plasma concentration and receptor occupancy, although the specific values may differ due to its modified pharmacokinetic profile.

Parameter	Aprepitant (Human Studies)	rac-Vofopitant-d3 (Projected)	Reference
PET Radiotracer	[18F]SPA-RQ	[11C]GR205171 or other suitable NK1 tracer	[6][7]
Primary Brain Region of Interest	Striatum	Striatum	[6][8]
Plasma Concentration for 50% Occupancy (EC50)	~10 ng/mL	To be determined	[6][7]
Plasma Concentration for 90% Occupancy (EC90)	~100 ng/mL	To be determined	[6][7]
Dose for >90% Occupancy	≥ 100 mg/day (oral)	To be determined	[6][7]



Note: The deuteration in **rac-Vofopitant-d3** may lead to a longer half-life and altered clearance compared to Vofopitant.[4][10] This could potentially result in sustained target occupancy at lower or less frequent doses.

Experimental Protocols

Detailed methodologies are crucial for the successful execution and interpretation of in vivo target engagement studies. Below are generalized protocols for PET imaging to assess NK1 receptor occupancy.

PET Imaging Protocol for NK1 Receptor Occupancy

Objective: To quantify the occupancy of NK1 receptors in the brain by **rac-Vofopitant-d3** at various doses.

- 1. Subject Selection:
- Healthy human volunteers or appropriate animal models (e.g., non-human primates, gerbils).
 [8][11]
- Subjects should be screened for any conditions that might interfere with the study.
- 2. Radiotracer:
- A selective NK1 receptor PET radiotracer is required. [11C]GR205171 (the radiolabeled version of Vofopitant itself) would be a highly specific choice.[12] Alternatively, [18F]SPA-RQ has been successfully used in studies with Aprepitant.[5][6][7]
- 3. Study Design:
- A baseline PET scan is performed without the drug to measure the baseline density of available NK1 receptors.
- Subjects are then administered a single dose of rac-Vofopitant-d3.
- A second PET scan is conducted at a time point corresponding to the expected peak plasma concentration of the drug.
- To establish a dose-occupancy relationship, different cohorts of subjects can be administered varying doses of **rac-Vofopitant-d3**.
- Serial blood samples are collected to determine the plasma concentration of rac-Vofopitantd3.



4. Image Acquisition and Analysis:

- Dynamic PET scans are acquired over a period of 90-120 minutes following radiotracer injection.
- Arterial blood sampling is often performed to measure the concentration of the radiotracer in the plasma, which is used as an input function for kinetic modeling.
- Brain regions of interest (ROIs), particularly the striatum (high NK1 receptor density) and cerebellum (low to negligible NK1 receptor density, often used as a reference region), are delineated on co-registered MRI scans.[6]
- The binding potential (BPND) of the radiotracer in the ROIs is calculated from the PET data.
- Receptor occupancy (RO) is calculated using the following formula: RO (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] x 100

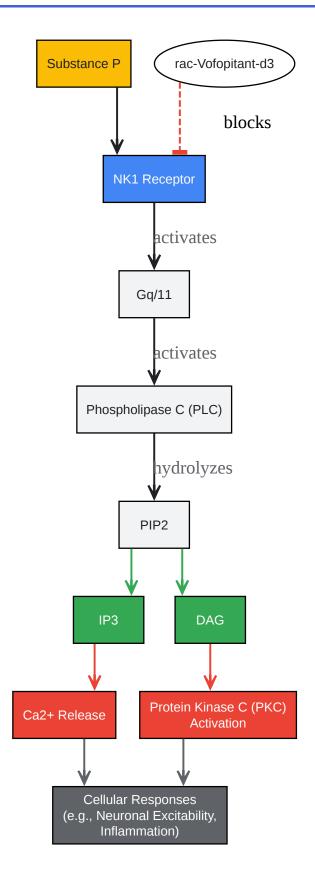
5. Data Interpretation:

 The relationship between plasma concentration of rac-Vofopitant-d3 and NK1 receptor occupancy is modeled to determine the EC50 and EC90 values.

Visualizing Pathways and Workflows Substance P / NK1 Receptor Signaling Pathway

Substance P, upon binding to the NK1 receptor (a G-protein coupled receptor), initiates a signaling cascade that leads to various cellular responses.





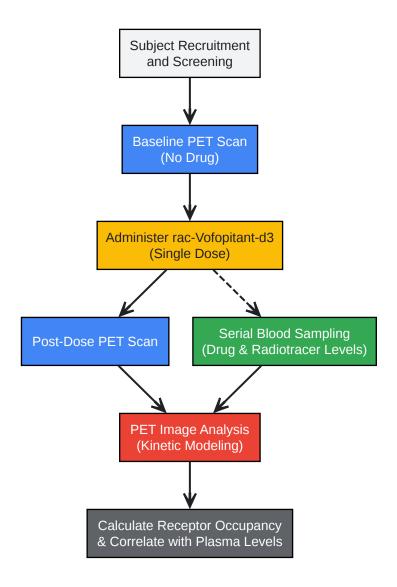
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Caption: Substance P signaling cascade via the NK1 receptor and its inhibition by **rac-Vofopitant-d3**.

Experimental Workflow for PET-based Receptor Occupancy

The following diagram illustrates the key steps in a clinical or preclinical study to determine the in vivo target engagement of **rac-Vofopitant-d3**.



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Caption: Workflow for determining in vivo NK1 receptor occupancy using PET imaging.



In conclusion, while specific in vivo target engagement data for **rac-Vofopitant-d3** are not yet available, the established methodologies used for other NK1 receptor antagonists like Aprepitant provide a clear roadmap for its evaluation. PET imaging stands as the gold standard for quantifying target engagement in the CNS and will be instrumental in determining the dose-and exposure-response relationships for **rac-Vofopitant-d3**, thereby guiding its clinical development. The potential for an altered pharmacokinetic profile due to deuteration makes such studies particularly critical to fully characterize this promising therapeutic candidate.

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